molecular formula C13H16N2 B14715913 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- CAS No. 6649-82-7

1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-

Cat. No.: B14715913
CAS No.: 6649-82-7
M. Wt: 200.28 g/mol
InChI Key: KZXSLIJYGMWCBS-UHFFFAOYSA-N
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Description

1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- is a heterocyclic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,2,3,4-tetrahydro-β-carboline with suitable reagents can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6649-82-7

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1,6-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C13H16N2/c1-8-3-4-12-11(7-8)10-5-6-14-9(2)13(10)15-12/h3-4,7,9,14-15H,5-6H2,1-2H3

InChI Key

KZXSLIJYGMWCBS-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)C

Origin of Product

United States

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